Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC15810480
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O2 |
|---|---|
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | ethyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H15BrN2O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
| Standard InChI Key | PBOMPJRZSBRUDA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1Br)C2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound has the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol . Its IUPAC name, ethyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate, reflects its core pyrazole ring substituted with a bromine atom at position 3, a cyclopentyl group at position 1, and an ethyl ester at position 4 .
Structural Insights
Crystallographic data for analogous pyrazole derivatives reveal that substituents on the pyrazole ring influence dihedral angles and intermolecular interactions. For example, in ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, the pyrazole and pyridine rings form dihedral angles of 30.0° and 22.3° . While direct structural data for the cyclopentyl variant is limited, the cyclopentyl group likely induces steric effects that modulate reactivity and crystal packing .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves:
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Cyclopentylation: Reacting a brominated pyrazole precursor (e.g., ethyl 3-bromo-1H-pyrazole-4-carboxylate) with cyclopentyl halides in the presence of a base such as NaH .
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Esterification: Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or transesterification .
Example Protocol (Adapted from ):
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Reactants: Ethyl 3-bromo-1H-pyrazole-4-carboxylate (50 mmol), cyclopentyl bromide (55 mmol), NaH (1.2 eq), dimethylformamide (DMF).
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Conditions: 110°C for 4–6 hours under nitrogen.
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Workup: Extraction with ethyl acetate, washing with brine, and purification via reduced-pressure distillation.
Physicochemical Properties
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 287.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DMSO, DMF, acetone |
| Storage Conditions | 2–8°C under inert atmosphere |
| Hazard Statements | H315, H319, H335 |
Notes: Specific data on melting/boiling points remain unreported, likely due to the compound’s sensitivity to decomposition .
Applications in Agrochemical and Pharmaceutical Research
Role in Insecticide Development
Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate serves as a precursor to anthranilic diamides, a class of ryanodine receptor activators. For example, it is integral to synthesizing Rynaxypyre (chlorantraniliprole), a commercial insecticide targeting lepidopteran pests . The bromine atom enhances binding affinity to insecticidal targets, while the cyclopentyl group improves metabolic stability .
Pharmaceutical Intermediate
In drug discovery, pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. The ethyl carboxylate moiety in this compound allows further functionalization via hydrolysis to carboxylic acids or amidation .
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